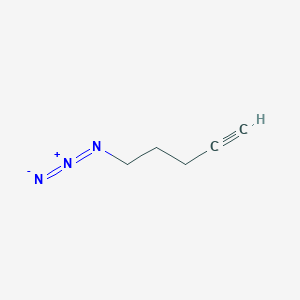

4-Pentynyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Pentynyl azide involves the use of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid . The modified ODN (with a pentynyl linker) is spotted on azide-functionalized slides in the presence of sodium ascorbate, CuSO4, and glycerol .

Molecular Structure Analysis

The molecular structure of 4-Pentynyl azide can be identified using common analytical methods such as NMR spectroscopy, Mass spectrometry, and IR spectroscopy. The stability of an organic azide is dependent upon its chemical structure .

Chemical Reactions Analysis

4-Pentynyl azide is involved in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a frequently applied method of “click” chemistry . This reaction represents a substantial improvement to the noncatalyzed but temperature-driven 1,3-diploar Huisgen cycloaddition between the same two moieties .

Scientific Research Applications

Synthesis and Electropolymerization

5-azidopent-1-yne is used in the synthesis of N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole (DTP) monomer. This monomer can be electropolymerized to form polymeric films . The synthesized N-alkynylated DTP monomer is soluble in a number of organic solvents and reacts with organic azides via “click” reactions in mild conditions, achieving high yields .

Functionalization via Click Chemistry

The compound is used in functionalization via click chemistry of N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole . The “click” reactions are used to modify the N-alkynylated DTP monomer and its derivative .

Synthesis of 5’-Azido-5’-deoxyribonucleosides

5-azidopent-1-yne is used in the synthesis of 5’-azidoribonucleosides for adenosine, cytidine, guanosine, and uridine . These compounds are used as precursors in a variety of purposive syntheses .

Anti-Cancer Activity

4-Pentynyl azide has been shown to exhibit potent anti-cancer activity. It induces apoptosis in cancer cells by selectively targeting two proteins, Polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA).

Anti-Fungal Activity

Use in Click Chemistry

4-Pentynyl azide is a remarkable compound with versatile properties, including anti-tumor and anti-fungal activity, and a potent reagent in click chemistry. Its potential research applicability in drug discovery, bioconjugation and material science holds promise for its significance in various industries and sciences.

Synthesis of Porphyrinoids

Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .

Use in Supramolecular Assembly

Azides and porphyrinoids are used in the synthesis of supramolecular assemblies . These assemblies have potential applications in catalysis and photodynamic therapy .

Mechanism of Action

Safety and Hazards

Azides, including 4-Pentynyl azide, are highly reactive and versatile chemicals that can be potentially explosive and shock sensitive under certain conditions . They require precaution during preparation, storage, handling, and disposal . Mixtures of inorganic azides and chlorinated solvents should be avoided .

Future Directions

Future research directions on 4-Pentynyl azide should focus on synthesizing new derivatives with improved solubility and reduced toxicity. Other future directions could include exploring its potential applications in nanotechnology and the development of biosensors. The Phe-Phe motif, which 4-Pentynyl azide is a part of, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name |

5-azidopent-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWJNKALVVZULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

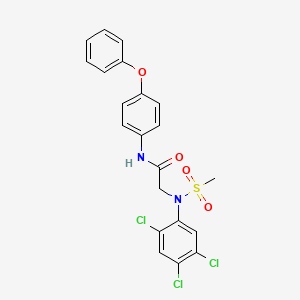

C#CCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentynyl azide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2957918.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)

![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)

![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)